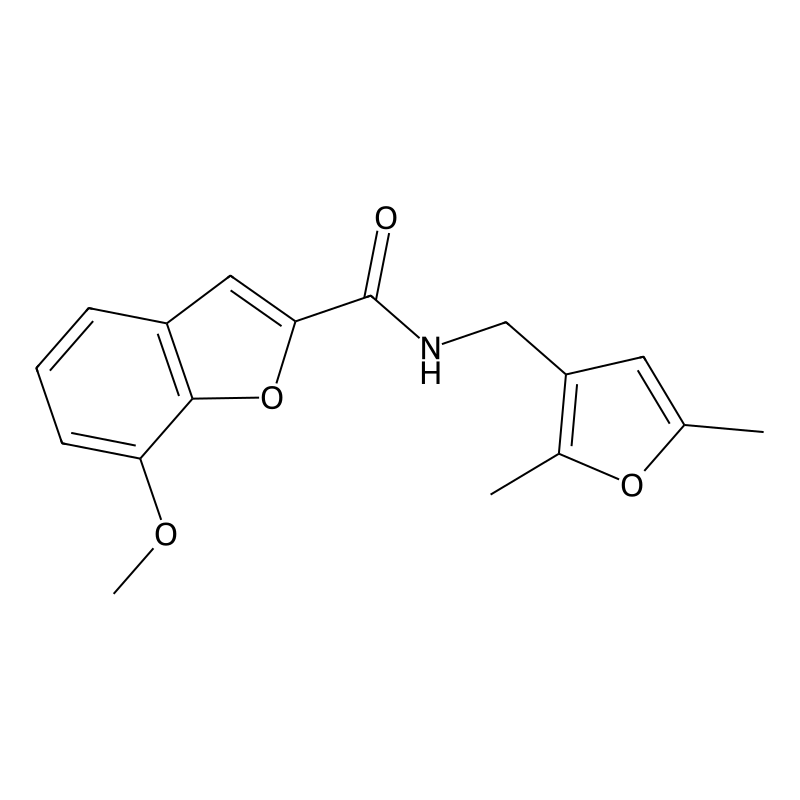

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide

: This compound contains total 37 bond(s); 20 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 Furane(s) .

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

: This is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for various studies and experiments.

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide

: This compound contains total 37 bond(s); 20 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 Furane(s).

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

: This is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for various studies and experiments .

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound notable for its unique structural features. Its molecular formula is with a molecular weight of approximately 299.326 g/mol. This compound includes both furan and benzofuran moieties, which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is typically available in a purity of about 95% for research purposes .

- Oxidation: The furan ring can be oxidized to form derivatives such as furanones.

- Reduction: Carbonyl groups within the structure can be reduced to alcohols.

- Substitution: The methoxy group on the benzofuran ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide has shown potential biological activities, particularly in medicinal chemistry. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation as a pharmacophore in drug design. Its unique structure allows it to interact with specific molecular targets, potentially modulating biological pathways .

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:

- Synthesis of the Furan Moiety: The furan ring is synthesized from appropriate precursors, such as 2,5-dimethylfuran.

- Formation of the Benzofuran Moiety: The benzofuran component is created through cyclization reactions involving ortho-hydroxyaryl ketones.

- Amidation Reaction: The final step involves the formation of the amide bond between the furan derivative and the benzofuran carboxylic acid .

These methods illustrate the complexity involved in creating this compound.

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications:

- Medicinal Chemistry: It is being explored for its potential therapeutic effects, particularly in treating inflammatory conditions and cancer.

- Materials Science: Due to its unique electronic properties, it could be utilized in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)【2】【3】.

- Biological Research: The compound may serve as a probe for studying biological interactions and pathways due to its ability to bind with specific targets【2】.

Interaction studies involving N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide focus on its binding affinity with various enzymes and receptors. The presence of both furan and benzofuran rings allows for diverse interactions through hydrogen bonding and hydrophobic interactions. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications【2】【3】.

Several compounds share structural similarities with N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | Contains a furan ring | Simpler structure without benzofuran |

| N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide | Fuses hydroxypropyl with similar moieties | More complex due to additional hydroxypropyl group |

| N-(4-Methoxyphenyl)-7-methoxybenzofuran-2-carboxamide | Contains methoxy groups | Lacks furan moiety; focuses on phenyl interaction |

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide stands out due to its dual ring structure that combines both furan and benzofuran functionalities. This unique combination enhances its electronic properties and potential reactivity compared to simpler derivatives, making it a versatile candidate for various applications in medicinal chemistry and materials science【1】【6】.